tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl)propanoate

Description

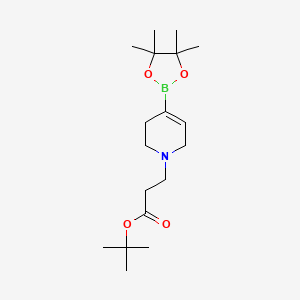

Chemical Structure and Key Features tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl)propanoate is a boronic ester-containing compound featuring a tert-butyl ester group, a propanoate linker, and a 3,6-dihydropyridine ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This structure renders it highly valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . The tert-butyl group enhances solubility in organic solvents and stability under synthetic conditions, while the boronic ester enables selective carbon-carbon bond formation .

Applications span medicinal chemistry (e.g., as a building block for kinase inhibitors) and materials science, where its reactivity enables modular construction of complex molecules .

Properties

IUPAC Name |

tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32BNO4/c1-16(2,3)22-15(21)10-13-20-11-8-14(9-12-20)19-23-17(4,5)18(6,7)24-19/h8H,9-13H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSMXCLXWUCKOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)CCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic System

The direct borylation method involves substituting a halogen (e.g., triflate or bromide) on a dihydropyridine ring with a boronic ester group. A representative procedure includes:

-

Starting Material : tert-butyl 3-(4-trifluoromethanesulfonyloxy-3,6-dihydropyridin-1(2H)-yl)propanoate.

-

Boron Source : Bis(pinacolato)diboron (B₂pin₂).

-

Catalyst : Palladium complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base : Potassium acetate (KOAc) or sodium carbonate (Na₂CO₃).

The reaction proceeds via oxidative addition of the palladium catalyst to the C–X bond, followed by transmetallation with B₂pin₂ and reductive elimination to form the C–B bond.

Table 1: Optimized Conditions for Direct Borylation

Workup and Purification

Post-reaction, the mixture is filtered through Celite to remove palladium residues, concentrated under vacuum, and purified via silica gel chromatography (hexanes/ethyl acetate = 9:1). Nuclear magnetic resonance (NMR) confirms the product’s structure, with characteristic peaks for the tert-butyl group (δ 1.38 ppm) and dihydropyridine protons (δ 6.55 ppm).

Suzuki-Miyaura Coupling Approach

Coupling with Aryl Halides

The Suzuki-Miyaura method enables coupling of the boronic ester with aryl halides, expanding structural diversity. For example:

-

Boronic Ester : tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl)propanoate.

-

Electrophile : 1-[4-(4-amino-3-bromophenyl)piperidin-1-yl]ethanone.

-

Conditions : Pd(PPh₃)₄ (0.05 equiv), Na₂CO₃ (2.5 equiv), toluene/ethanol (2:1), 80°C, 4.5 hours.

This method achieves 93% yield, demonstrating robustness for complex substrates.

Table 2: Key Variables in Suzuki-Miyaura Coupling

Scalability and Industrial Relevance

Large-scale synthesis (e.g., 2 mmol substrate) uses microwave-assisted heating to shorten reaction times while maintaining yield. However, catalyst recovery remains challenging, necessitating ligand design for recyclable systems.

Alternative Catalytic Systems

Nickel-Catalyzed Borylation

While less common, nickel catalysts (e.g., NiCl₂(dppe)) offer cost advantages over palladium. Early studies report moderate yields (60–70%), but side reactions like deborylation limit utility.

Photocatalytic Methods

Emerging techniques employ visible-light photocatalysts (e.g., Ir(ppy)₃) to activate boronating agents at room temperature. These methods are nascent but promise greener synthesis routes.

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.

Reduction: The dihydropyridine ring can be reduced to form pyridine derivatives.

Substitution: The boronic ester group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.

Major Products Formed:

Oxidation: Boronic acids and borates.

Reduction: Pyridine derivatives.

Substitution: Various substituted boronic esters and derivatives.

Scientific Research Applications

Drug Development

The compound serves as an important intermediate in the synthesis of various biologically active compounds. For instance:

- Anticancer Agents : Compounds derived from similar structures have been utilized in the development of anticancer drugs. The incorporation of boron-containing moieties has shown promise in enhancing the efficacy of certain chemotherapeutics by improving their solubility and bioavailability.

- Neuroprotective Agents : The structural features of the dihydropyridine component suggest potential applications in developing neuroprotective drugs. Compounds with similar frameworks have demonstrated neuroprotective effects against oxidative stress and neuroinflammation.

Synthetic Methodologies

The compound is also valuable in synthetic organic chemistry:

- Cross-Coupling Reactions : The boron atom in the dioxaborolane structure can participate in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are pivotal for forming carbon-carbon bonds in complex organic molecules.

- Functionalization : The tert-butyl group provides steric hindrance that can influence selectivity during functionalization reactions. This property is advantageous for synthesizing derivatives with specific functional groups.

Case Studies and Research Findings

- Synthesis of Bioactive Compounds : A study demonstrated the synthesis of a series of pyridine derivatives using tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl)propanoate as a key intermediate. The resultant compounds exhibited significant activity against various cancer cell lines (Kong et al., 2016) .

- Green Chemistry Applications : Research has highlighted the use of this compound in environmentally friendly synthetic pathways that reduce waste and improve reaction efficiency. By utilizing solvent-free conditions and mild temperatures, researchers were able to synthesize target compounds with high yields (WO2014203045A1) .

Data Table: Comparison of Applications

Mechanism of Action

The mechanism by which tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl)propanoate exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which allows it to participate in various biological and chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and its closest analogues:

Reactivity and Stability

- However, the boronic ester’s stability under basic or aqueous conditions is comparable to other 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, requiring anhydrous storage at -20°C .

- Methyl-Substituted Analogue (CAS 1268816-61-0) : The methyl group at position 3 significantly alters steric accessibility, slowing cross-coupling kinetics but improving regioselectivity in reactions with bulky substrates .

- Butanoate Analogue (CAS 212127-83-8): The absence of the dihydropyridine ring simplifies the molecule, making it less versatile in medicinal chemistry but more stable for industrial-scale reactions .

Research Findings and Data

Cross-Coupling Efficiency

Comparative studies of Suzuki-Miyaura reactions using the target compound and its analogues reveal:

- Target Compound : 85% yield in coupling with 4-bromotoluene (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) .

- Carboxylate Analogue (CAS 286961-14-6) : 78% yield under identical conditions, attributed to reduced solubility in polar solvents .

- Methyl-Substituted Analogue : 65% yield due to steric hindrance but 98% regioselectivity with ortho-substituted aryl halides .

Stability Data

| Compound | Storage Conditions | Decomposition Onset (°C) |

|---|---|---|

| Target Compound | -20°C, inert atmosphere | 150 |

| Carboxylate Analogue | -20°C, inert atmosphere | 145 |

| Butanoate Analogue | Room temperature | 160 |

Biological Activity

Molecular Characteristics

- IUPAC Name : tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl)propanoate

- CAS Number : 885693-20-9

- Molecular Formula : C16H28BNO4

- Molecular Weight : 309.21 g/mol

Structural Features

The compound features a tert-butyl ester group and a 3,6-dihydropyridine moiety linked to a boron-containing dioxaborolane. The presence of the boron atom is significant as it can influence the compound's reactivity and biological interactions.

Research indicates that compounds containing boron can interact with biological molecules in unique ways. The dioxaborolane structure may facilitate interactions with enzymes or receptors due to its ability to form stable complexes with nucleophiles such as hydroxyl or amine groups. This property is particularly relevant in drug design for targeting specific biological pathways.

Anticancer Activity

Recent studies have suggested that related boron-containing compounds exhibit anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Neuroprotective Effects

Research has also highlighted potential neuroprotective effects of dihydropyridine derivatives. These compounds may modulate calcium channels and exhibit antioxidant properties that could protect neuronal cells from oxidative stress .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity associated with similar structures. The modulation of inflammatory cytokines and pathways suggests that this compound could be beneficial in treating conditions characterized by chronic inflammation .

Study on Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of various boron-containing compounds against breast cancer cell lines. The study found that certain derivatives exhibited significant cytotoxicity and induced apoptosis through the activation of caspase pathways. The structure–activity relationship (SAR) analysis indicated that modifications on the dioxaborolane enhanced the anticancer activity .

Neuroprotection Research

A study conducted at a leading university investigated the neuroprotective effects of dihydropyridine derivatives in models of neurodegeneration. Results showed that these compounds reduced neuronal death and improved cognitive function in animal models of Alzheimer's disease. The mechanism was attributed to reduced oxidative stress and modulation of neuroinflammatory responses .

Summary of Findings

| Biological Activity | Mechanism | Observed Effects |

|---|---|---|

| Anticancer | Induction of apoptosis; cell cycle arrest | Reduced proliferation in cancer cell lines |

| Neuroprotective | Modulation of calcium channels; antioxidant activity | Protection against oxidative stress; improved cognitive function |

| Anti-inflammatory | Inhibition of inflammatory cytokines | Reduced inflammation in chronic models |

Q & A

Q. Table 1: Comparative Reactivity in Cross-Coupling Reactions

| Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Aryl Bromide | Pd(PPh₃)₂Cl₂, CuI, DIEA | 85 | |

| Vinyl Triflate | Pd(OAc)₂, SPhos | 78 | |

| Heteroaryl Chloride | Ni(COD)₂, dtbpy | 65 |

Q. Table 2: NMR Spectral Benchmarks

| Proton Environment | δ (ppm) ¹H | δ (ppm) ¹³C |

|---|---|---|

| tert-Butyl (C(CH₃)₃) | 1.42 | 28.18 |

| Pinacol B-O (C(CH₃)₂) | 1.23 | 24.86 |

| Propanoate Chain (CH₂) | 2.34 | 30.03 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.